molecular formula C6H4BrClO2S B2554732 Methyl 5-bromo-2-chlorothiophene-3-carboxylate CAS No. 1243475-64-0

Methyl 5-bromo-2-chlorothiophene-3-carboxylate

Cat. No.: B2554732
CAS No.: 1243475-64-0
M. Wt: 255.51
InChI Key: ZBSUORCZXUIQQM-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-chlorothiophene-3-carboxylate is a halogenated thiophene derivative with a molecular formula $ \text{C}6\text{H}4\text{BrClO}_2\text{S} $. It features a thiophene ring substituted with bromine at position 5, chlorine at position 2, and a methyl ester group at position 3. Thiophenes are aromatic heterocycles widely utilized in pharmaceuticals, agrochemicals, and materials science due to their electron-rich nature and versatility in functionalization . The compound’s unique substitution pattern makes it a valuable intermediate for cross-coupling reactions, such as Suzuki-Miyaura couplings, where the bromine atom serves as a reactive site for further derivatization .

Properties

IUPAC Name

methyl 5-bromo-2-chlorothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSUORCZXUIQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-chlorothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the bromination and chlorination of thiophene derivatives followed by esterification. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution at the desired positions on the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, and the process may be carried out in specialized reactors to handle the reactive intermediates safely .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-chlorothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

Methyl 5-bromo-2-chlorothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-chlorothiophene-3-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and affecting cellular processes. The molecular targets and pathways involved vary depending on the context of its use .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following structurally related chlorothiophene esters are compared (Table 1):

Compound Name Substituent Positions Halogens Present Functional Group Molecular Weight (g/mol)
Methyl 5-bromo-2-chlorothiophene-3-carboxylate 2-Cl, 3-COOCH₃, 5-Br Br, Cl Methyl ester 265.52
Methyl 3-chlorothiophene-2-carboxylate 2-COOCH₃, 3-Cl Cl Methyl ester 176.63
Methyl 4-chlorothiophene-2-carboxylate 2-COOCH₃, 4-Cl Cl Methyl ester 176.63
Methyl 4-bromo-5-chlorothiophene-2-carboxylate 2-COOCH₃, 4-Br, 5-Cl Br, Cl Methyl ester 265.52

Key Observations :

  • Halogen Diversity : The target compound and Methyl 4-bromo-5-chlorothiophene-2-carboxylate both contain bromine and chlorine, but their substitution positions differ, leading to distinct electronic and steric effects.
  • Functional Group Orientation : The methyl ester group’s position (e.g., 3 vs. 2) alters the electron density distribution on the thiophene ring, influencing reactivity in electrophilic substitutions .

Physical and Chemical Properties

  • Solubility : The methyl ester group enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate) compared to carboxylic acid derivatives. Bromine’s larger atomic size may reduce solubility in polar solvents relative to chlorine-substituted analogs .

Biological Activity

Methyl 5-bromo-2-chlorothiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and antioxidant effects. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with bromine and chlorine atoms, along with a carboxylate group. Its chemical formula is C₈H₆BrClO₂S, and it has a molecular weight of approximately 251.55 g/mol. The presence of halogen substituents is significant as they can influence the compound's reactivity and biological interactions.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. In a study examining various thiophene derivatives, it was found that compounds with similar structures showed significant activity against Escherichia coli and other bacterial strains. The IC50 values for some derivatives ranged from 51.4 to 79.13 μg/mL, indicating effective inhibition of bacterial growth at relatively low concentrations .

Table 1: Antibacterial Activity of Thiophene Derivatives

CompoundTarget BacteriaIC50 (μg/mL)
This compoundE. coliTBD
2-chloro-5-(4-methoxyphenyl) thiopheneE. coli51.4
Other Thiophene DerivativesE. coli70.5 - 79.13

Antioxidant Activity

The antioxidant potential of this compound has also been assessed through various assays measuring its ability to scavenge free radicals and inhibit oxidative stress markers. In vitro studies have shown that certain thiophene derivatives possess significant antioxidant activity, which correlates with their structural characteristics, particularly the presence of electron-withdrawing groups like bromine and chlorine .

Case Study: Antioxidant Evaluation

In a controlled study, the antioxidant capacity of several thiophene derivatives was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that compounds with halogen substitutions demonstrated enhanced radical scavenging abilities compared to their non-halogenated counterparts.

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Electron Transfer : The halogen atoms may facilitate electron transfer processes that enhance the compound's ability to interact with reactive oxygen species (ROS).
  • Cell Membrane Disruption : The lipophilic nature of the thiophene ring allows for better penetration into bacterial cell membranes, leading to increased antibacterial efficacy.

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